REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].O=[As](O[As](=O)=O)=O.O[CH2:21][CH:22]([CH2:24]O)O.S(=O)(=O)(O)O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH:21]=[CH:22][CH:24]=[N:12]2)=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10]
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Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1[N+](=O)[O-])N
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Name
|
|
Quantity
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11 g
|
Type
|
reactant
|
Smiles
|
O=[As](=O)O[As](=O)=O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then heated at a temperature
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Type
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TEMPERATURE
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Details
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was cooled
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted four times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (EtOAc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C=CC=NC2=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |